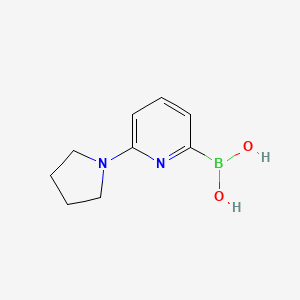
(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid” is a boron-containing compound . Boron compounds have been increasingly studied in medicinal chemistry due to their unique physicochemical and electronic characteristics . They are considered Lewis acids, with a pKa value of 4–10 . The molecular formula of this compound is C9H13BN2O2 .
Synthesis Analysis
Boronic acids, including “(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid”, were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well-known .Molecular Structure Analysis
The molecular weight of “(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid” is 192.02 . The structure of this compound includes a pyrrolidin-1-yl group attached to the 6-position of a pyridine ring, and a boronic acid group attached to the 2-position of the pyridine ring .Chemical Reactions Analysis
Boronic acids, such as “(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid”, have unique reactivity due to their ability to form reversible covalent bonds with diols and amines . This property has been exploited in various chemical reactions and has led to the development of a wide range of boronic acid-based catalysts and reagents .Scientific Research Applications
- Stereogenicity of carbons within the pyrrolidine ring influences the biological profile of drug candidates, affecting their binding mode to enantioselective proteins .
- These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with promising results .
- While not directly related to the pyrrolidine ring, understanding the interactions between different heterocyclic systems contributes to drug design and development .
Medicinal Chemistry and Drug Discovery
Anti-Tubercular Activity
Imidazole-Containing Compounds
Retinoic Acid-Related Orphan Receptor γ (RORγt) Inverse Agonists
Anticonvulsant Properties
Future Directions
The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids, including “(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid”, could have promising applications in the development of new drugs .
Mechanism of Action
Target of Action
Boronic acids are generally known to interact with various enzymes and receptors in biological systems .
Mode of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .
Pharmacokinetics
As a boronic acid, its bioavailability could be influenced by factors such as its pKa, lipophilicity, and the presence of transporters in the body .
Result of Action
As a boronic acid, it may have the potential to interact with various biomolecules and influence cellular processes .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid include pH, temperature, and the presence of other molecules in the environment .
properties
IUPAC Name |
(6-pyrrolidin-1-ylpyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O2/c13-10(14)8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5,13-14H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXRXMTXRIZCSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)N2CCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B567235.png)
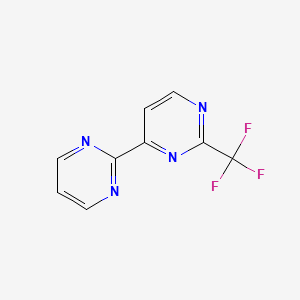
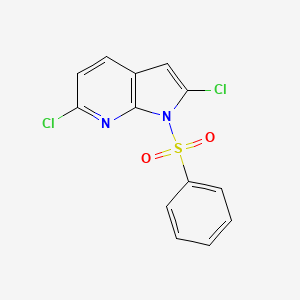

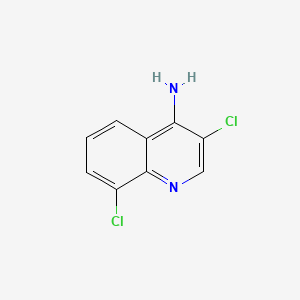
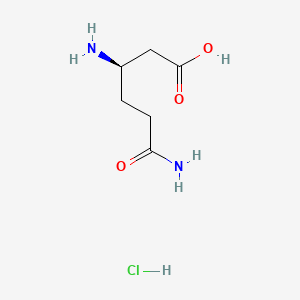
![1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567245.png)

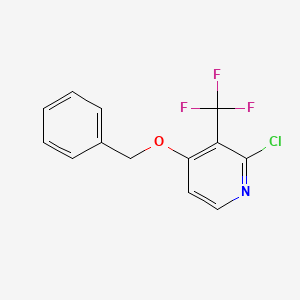
![tert-Butyl 11-oxo-5,10-diazaspiro[5.5]undecane-5-carboxylate](/img/structure/B567251.png)

![5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B567254.png)

